1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine
説明
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the availability of GABA, which can lead to increased GABAergic activity and potentially treat conditions such as epilepsy, addiction, and anxiety.
作用機序
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine works by inhibiting GABA-AT, which increases the availability of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABAergic activity, this compound may help to reduce seizures, anxiety, and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, and to increase GABAergic activity. This can lead to a variety of physiological effects, including reduced neuronal excitability, decreased seizure activity, and reduced drug-seeking behavior. This compound has also been shown to have anxiolytic effects in animal models.
実験室実験の利点と制限
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is a selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various physiological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is the potential use of this compound in treating addiction. Animal studies have shown promising results, but further research is needed to determine whether this compound can be effective in treating addiction in humans. Another area of interest is the potential use of this compound in combination with other drugs, such as benzodiazepines, to enhance their therapeutic effects. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to determine whether it has potential as a therapeutic agent for a variety of neurological and psychiatric conditions.
科学的研究の応用
1-(3-cyclopentylpropanoyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic effects in a variety of conditions. In preclinical studies, this compound has been shown to reduce seizures in animal models of epilepsy, and to reduce drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in treating anxiety disorders. Clinical trials are currently underway to further investigate the safety and efficacy of this compound in humans.
特性
IUPAC Name |
3-cyclopentyl-1-[4-(4-nitrobenzoyl)piperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-18(10-5-15-3-1-2-4-15)20-11-13-21(14-12-20)19(24)16-6-8-17(9-7-16)22(25)26/h6-9,15H,1-5,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUAXEKSVNIREO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。